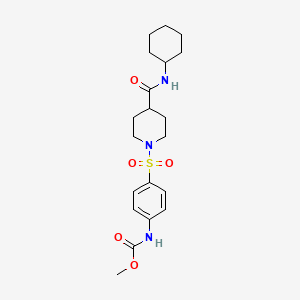
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, also known as 4-Bromo-2-cyclobutylmethylpyridazin-3(2H)-one, is an organic compound with a molecular formula of C7H9BrN2O. It is a member of the class of pyridazinones, which are heterocyclic compounds with a nitrogen-containing ring. 4-Bromo-2-cyclobutylmethylpyridazin-3(2H)-one has been the subject of several scientific studies due to its potential applications in various areas, such as drug synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one and its derivatives are recognized as key intermediates in synthesizing diverse heterocyclic compounds. Notably, their utility extends to the creation of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized through reactions involving various nucleophilic agents and subsequent transformations. These synthesized heterocyclic compounds are often pursued for their potential medicinal properties, including antibacterial activities (El-Hashash et al., 2015).
Anticancer, Antiangiogenic, and Antioxidant Agents
In the realm of cancer research, pyridazinone derivatives have exhibited promising results. Some synthesized derivatives have shown inhibitory effects on various cancer cell lines and possess potential antiangiogenic properties, affecting cytokines involved in tumor progression. Moreover, these compounds have been evaluated for their antioxidant activities, indicating a broad spectrum of biological relevance (Kamble et al., 2015).
Synthesis of Heterocyclic Systems
The compound also plays a role in the synthesis of diverse heterocyclic systems. It has been utilized in reactions leading to the formation of imidazo[1,2-a]pyridines and other heterocyclic derivatives, which are crucial in the development of biologically active compounds (Linxiao Wang et al., 2016).
Synthetic Methodology and Chemical Properties
Copper-Catalyzed Dehydrogenation
In chemical synthesis, the dehydrogenation of C–C bonds to C=C bonds in pyridazinones has been efficiently achieved through copper-catalyzed aerobic processes. This methodology is compatible with various functional groups and has been applied in the synthesis of structurally diverse N-substituted pyridazinone compounds (Liang et al., 2013).
Fluorescence Properties
In the field of materials science, the fluorescence properties of pyridazin-3(2H)-one derivatives have been studied to estimate ground and excited state dipole moments. This research is crucial for understanding the solvatochromic behaviors and potential applications in photophysical and photochemical devices (Desai et al., 2016).
Eigenschaften
IUPAC Name |
4-bromo-2-(cyclobutylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGRJSYROZMDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

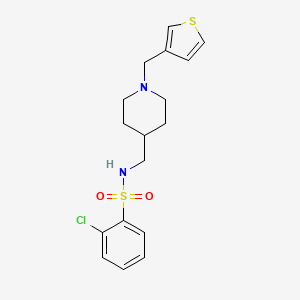
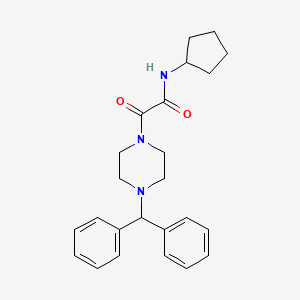
![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)
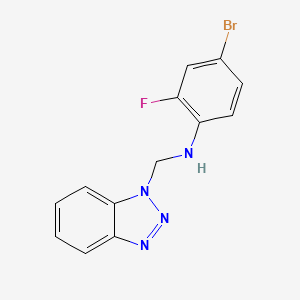



![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)
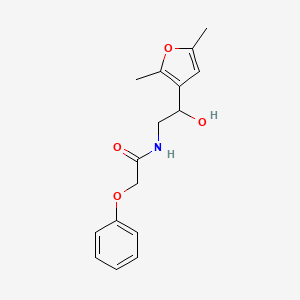
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)
